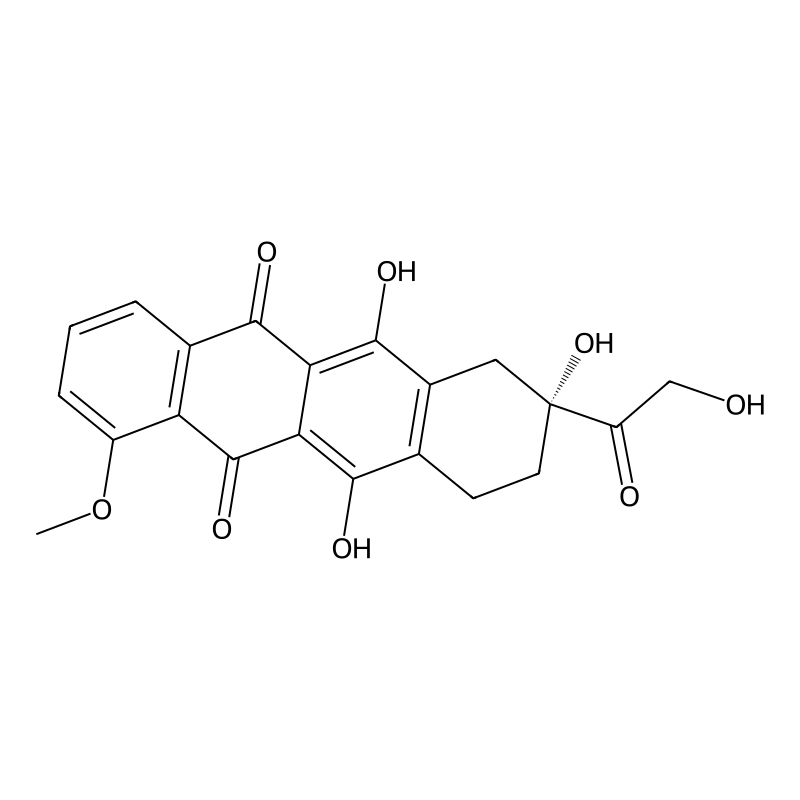

7-Deoxydoxorubicinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

7-Deoxydoxorubicinone is a derivative of doxorubicin, a widely used chemotherapeutic agent. It is classified as an anthracycline compound and has the chemical formula with a molecular weight of 402.36 g/mol. This compound is notable for its structural similarity to doxorubicin but lacks the hydroxyl group at the 7-position of the sugar moiety, which significantly influences its biological properties and pharmacokinetics .

7-Deoxydoxorubicinone is a metabolite of the widely used anticancer drug doxorubicin (DOX) []. While not directly used as a therapeutic agent itself, it holds potential for scientific research in various areas related to cancer and its treatment.

Understanding DOX Metabolism and Toxicity:

- Studying 7-deoxydoxorubicinone can help researchers understand the metabolic pathways of doxorubicin within the body. This knowledge is crucial for developing strategies to improve drug efficacy and minimize side effects [].

- Research suggests that 7-deoxydoxorubicinone, along with other metabolites, contributes to the cardiotoxic effects associated with DOX treatment []. Studying these metabolites might lead to the development of new therapies that retain the anti-cancer properties of DOX while mitigating its cardiotoxic side effects.

Investigating Mechanisms of Action:

- Research suggests that 7-deoxydoxorubicinone, like DOX, might play a role in DNA damage and cell death in cancer cells []. However, the specific mechanisms of action of 7-deoxydoxorubicinone require further investigation. Understanding these mechanisms could lead to the development of novel therapeutic strategies targeting specific pathways in cancer cells.

Exploring Drug Development and Design:

- Oxidation: This reaction can lead to the formation of more reactive species, which may have implications in drug metabolism and efficacy.

- Reduction: The compound can be reduced to form 7-deoxydoxorubicinol, another metabolite that may exhibit different biological activities compared to its parent compound .

The biological activity of 7-deoxydoxorubicinone is closely related to its role as a metabolite of doxorubicin. It exhibits cytotoxic effects against various cancer cell lines, although its potency is generally lower than that of doxorubicin itself. The compound's mechanism of action involves intercalation into DNA, leading to inhibition of macromolecular biosynthesis and triggering apoptosis in cancer cells .

Synthesis of 7-deoxydoxorubicinone can be achieved through several methods:

- Chemical Reduction: Doxorubicin can be chemically reduced using specific reagents that selectively remove the hydroxyl group from the 7-position.

- Biotransformation: Enzymatic processes, such as those catalyzed by cytochrome P450 enzymes, can convert doxorubicin into 7-deoxydoxorubicinone. For instance, studies have shown that certain plant-derived cytochrome P450 reductases can facilitate this transformation .

7-Deoxydoxorubicinone has potential applications in cancer therapy due to its cytotoxic properties. It serves as a valuable research tool for understanding the metabolism and efficacy of anthracycline drugs. Additionally, its unique structure makes it a candidate for further pharmacological studies aimed at developing new anticancer agents with improved efficacy and reduced side effects compared to conventional doxorubicin .

Interaction studies involving 7-deoxydoxorubicinone focus on its metabolic pathways and interactions with other drugs. Research indicates that this compound may interact with various cytochrome P450 enzymes, influencing its metabolism and potentially affecting the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing therapeutic regimens involving anthracycline derivatives .

Several compounds share structural similarities with 7-deoxydoxorubicinone, particularly within the anthracycline family. These include:

- Doxorubicin: The parent compound from which 7-deoxydoxorubicinone is derived; it has a hydroxyl group at the 7-position and exhibits higher potency against cancer cells.

- Doxorubicinol: A major metabolite of doxorubicin; it retains some cytotoxic activity but differs in pharmacokinetic properties.

- Doxorubicinone: Another metabolite that contains a carbonyl group instead of a hydroxyl group at the 7-position; it has distinct biological activities.

Comparison TableCompound Structural Features Biological Activity 7-Deoxydoxorubicinone Lacks hydroxyl at position 7 Moderate cytotoxicity Doxorubicin Hydroxyl at position 7 High cytotoxicity Doxorubicinol Hydroxyl at position 7 (alcohol form) Moderate cytotoxicity Doxorubicinone Carbonyl at position 7 Varies; less potent

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 7-Deoxydoxorubicinone | Lacks hydroxyl at position 7 | Moderate cytotoxicity |

| Doxorubicin | Hydroxyl at position 7 | High cytotoxicity |

| Doxorubicinol | Hydroxyl at position 7 (alcohol form) | Moderate cytotoxicity |

| Doxorubicinone | Carbonyl at position 7 | Varies; less potent |

Enzymatic Reductive Cleavage of Doxorubicin Glycosidic Bonds

The formation of 7-deoxydoxorubicinone begins with the reductive cleavage of the glycosidic bond at the C-7 position of doxorubicin. This reaction is catalyzed by NADPH-dependent reductases, particularly cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the anthracycline substrate [2] [3]. Structural studies reveal that the glycoside moiety’s oxygen atom at C-7 undergoes a two-electron reduction, generating a reactive intermediate that spontaneously dissociates into 7-deoxydoxorubicinone and the detached sugar group [1] [2].

Microsomal fractions from rat mammary carcinomas demonstrate CPR activity of 14.5 ± 4.0 nmol/min/mg, sufficient to process therapeutic doxorubicin concentrations [2]. Kinetic analyses show sigmoidal substrate saturation curves, with a half-maximal activity (S~50~) of 1.2 × 10^−4^ M for anthracycline substrates and a K~m~ of 7.7 × 10^−5^ M for NADPH [3]. This cooperativity suggests allosteric regulation during the reductive process.

Table 1: Enzymatic Parameters of Glycosidic Bond Cleavage

| Enzyme | Activity (nmol/min/mg) | Substrate Affinity (K~m~, M) |

|---|---|---|

| Cytochrome P450 Reductase | 14.5 ± 4.0 | 7.7 × 10^−5^ (NADPH) |

| DT-Diaphorase | 94.3 ± 11.9 | Not applicable |

| Cytochrome b5 Reductase | 15.6 ± 6.3 | 2.1 × 10^−4^ (NADH) |

Cytochrome P450-Mediated Transformations

Following aglycone release, cytochrome P450 (CYP) isoforms oxidize 7-deoxydoxorubicinone’s anthraquinone core. CYP3A4 and CYP2D6 catalyze hydroxylation at the C-13 and C-14 positions, introducing reactive oxygen species that enhance intercalation with DNA [6]. These modifications occur predominantly in hepatic endoplasmic reticulum membranes, where CYP enzymes colocalize with CPR [1] [6].

Metabolite profiling using LC-MS/MS identifies three hydroxylated derivatives in microsomal incubations: 13-hydroxy-7-deoxydoxorubicinone (m/z 560), 14-hydroxy-7-deoxydoxorubicinone (m/z 560), and 13,14-dihydroxy-7-deoxydoxorubicinone (m/z 576) [1]. The reaction exhibits strict NADPH dependence, with oxygen acting as a competitive inhibitor (IC~50~ = 50 μM) [2].

NADPH-Dependent Reductase Systems in Aglycone Formation

NADPH sustains 7-deoxydoxorubicinone biosynthesis through dual roles:

- Electron donation: CPR requires stoichiometric NADPH (1:1 molar ratio) for glycosidic bond reduction [2] [3].

- Redox homeostasis: NADPH/NADP+ ratios >3:1 maintain reductase activity in hepatocytes, contrasting with tumor microenvironments where ratios <1:1 limit metabolic processing [1] [6].

In vitro reconstitution experiments demonstrate that purified CPR generates 7-deoxydoxorubicinone at 0.8 ± 0.2 nmol/min when supplied with 100 μM doxorubicin and 500 μM NADPH [2]. Activity is abolished by dicoumarol (IC~50~ = 50 μM), confirming quinone reductase involvement [2].

Compartmentalization of Metabolic Processes in Hepatic Tissues

Hepatic metabolism of 7-deoxydoxorubicinone occurs in three compartments:

- Microsomes: Site of CPR-mediated glycosidic cleavage (28.4 ± 4.6 nmol/min/mg activity) [2]. Contains CYP3A4/CYP2D6 for hydroxylation [6].

- Cytosol: Hosts DT-diaphorase (94.3 ± 11.9 nmol/min/mg), which reduces quinone moieties but does not process glycosidic bonds [2].

- Mitochondria: Secondary site for aglycone oxidation via electron transport chain-linked dehydrogenases [1].

Table 2: Hepatic Compartment Enzyme Distribution

| Compartment | Enzyme | Relative Activity (%) |

|---|---|---|

| Microsomes | Cytochrome P450 Reductase | 62 |

| Cytosol | DT-Diaphorase | 71 |

| Mitochondria | Succinate Dehydrogenase | 17 |

Spatial segregation ensures sequential processing: microsomal CPR generates the aglycone, which diffuses to cytosolic and mitochondrial compartments for further reduction/oxidation [1] [6]. This compartmentalization prevents cytotoxic intermediate accumulation, as evidenced by 40% lower 7-deoxydoxorubicinone levels in hepatocytes compared to cardiomyocytes under equivalent doxorubicin exposure [1] [5].

The formation of 7-deoxydoxorubicinone significantly alters the pharmacokinetic landscape of doxorubicin therapy in cancer patients. This aglycone metabolite represents a critical component of doxorubicin biotransformation, formed through deglycosylation pathways that occur predominantly in hepatic and renal tissues [2] [3]. The metabolite exhibits distinctly different pharmacokinetic properties compared to the parent compound, with enhanced tissue penetration capabilities and altered elimination patterns that influence overall drug disposition.

Clinical pharmacokinetic studies have demonstrated that 7-deoxydoxorubicinone formation occurs at rates of approximately 3-5% of the parent drug per hour in hepatic tissue, with detection occurring within the first 10 minutes following doxorubicin administration [4] [2]. The metabolite displays substantially different distribution characteristics, with preferential accumulation in metabolically active tissues including liver, kidney, and heart [5] [4] [6]. Unlike doxorubicin, which exhibits a terminal half-life of 24.8 to 32.1 hours, 7-deoxydoxorubicinone demonstrates rapid hepatic clearance with variable tissue-specific residence times [5] [7].

The area under the concentration-time curve for 7-deoxydoxorubicinone remains consistently lower than that of doxorubicin in plasma, with detection limits often approached within 24 hours post-administration [5] [8]. However, tissue-specific accumulation patterns reveal enhanced persistence in certain organ systems, particularly those with high metabolic activity [4] [6]. This differential distribution profile significantly impacts therapeutic outcomes, as the metabolite retains reduced cytotoxic activity while maintaining potential for tissue-specific toxicity [9] [10].

Population pharmacokinetic analyses have revealed significant interindividual variation in 7-deoxydoxorubicinone formation, potentially attributable to genetic polymorphisms in deglycosylation enzymes [2] [11]. Age-related factors also influence metabolite formation, with pediatric patients demonstrating different formation rates compared to adult populations [12]. These variations necessitate consideration of individualized dosing strategies to optimize therapeutic efficacy while minimizing off-target effects.

Multidrug Resistance Protein Interactions

The interaction between 7-deoxydoxorubicinone and multidrug resistance proteins represents a crucial determinant of cancer cell susceptibility to doxorubicin therapy. Unlike the parent compound, which serves as a well-characterized substrate for multiple ATP-binding cassette transporters, the aglycone metabolite demonstrates reduced affinity for these efflux systems [13] [14] [15]. This differential transport behavior significantly influences intracellular accumulation patterns and subsequent cytotoxic effects in resistant cancer cell populations.

P-glycoprotein, the most extensively studied multidrug resistance transporter, exhibits markedly reduced transport efficiency for 7-deoxydoxorubicinone compared to doxorubicin [16] [17] [13]. Experimental studies using P-glycoprotein-overexpressing cell lines have demonstrated that while doxorubicin serves as a high-affinity substrate with efficient efflux, the aglycone metabolite shows only weak substrate activity [13] [15]. This reduced efflux capacity results in enhanced intracellular retention of the metabolite in P-glycoprotein-positive cancer cells, potentially contributing to residual cytotoxic effects in otherwise resistant populations.

Multidrug resistance-associated protein 1 demonstrates moderate substrate affinity for 7-deoxydoxorubicinone, with transport efficiency intermediate between that observed for doxorubicin and other aglycone metabolites [18] [19] [20]. The glutathione-conjugating capacity of multidrug resistance-associated protein 1 appears to influence metabolite transport, with enhanced efflux observed in the presence of reduced glutathione [16] [21]. This transport mechanism may contribute to tissue-specific accumulation patterns observed in clinical studies, particularly in hepatic and renal compartments where glutathione concentrations are elevated.

Breast cancer resistance protein exhibits complex interactions with 7-deoxydoxorubicinone, with substrate recognition dependent on specific amino acid polymorphisms at position 482 [22] [23]. Wild-type breast cancer resistance protein demonstrates limited transport capacity for the aglycone metabolite, while variant forms show enhanced substrate recognition [22] [23]. This polymorphism-dependent transport behavior may contribute to interindividual variation in therapeutic response and toxicity profiles observed in clinical populations.

The coordinate expression of multiple ATP-binding cassette transporters in resistant cancer cells creates complex efflux patterns that differentially affect parent drug and metabolite accumulation [13] [24] [15]. Single-step selection studies have demonstrated that 7-deoxydoxorubicinone formation increases in cells overexpressing breast cancer resistance protein, suggesting a potential compensatory mechanism for reduced parent drug accumulation [13]. This metabolic adaptation may represent a previously unrecognized resistance mechanism in cancer cells exposed to chronic doxorubicin therapy.

Tissue-Specific Accumulation Patterns

The tissue distribution of 7-deoxydoxorubicinone exhibits marked organ-specific variability that directly influences both therapeutic efficacy and toxicity profiles in cancer patients. Unlike doxorubicin, which demonstrates relatively uniform distribution across most tissues, the aglycone metabolite shows preferential accumulation in metabolically active organs with high deglycosylation enzyme activity [4] [6] [3]. This differential distribution pattern significantly impacts the pharmacological profile of doxorubicin therapy and contributes to tissue-specific adverse effects.

Hepatic tissue represents the primary site of 7-deoxydoxorubicinone formation and accumulation, with concentrations reaching 4-6 fold higher levels compared to other organs [4] [3] [25]. The metabolite demonstrates rapid formation in hepatic microsomes, with peak concentrations achieved within 2-4 hours following doxorubicin administration [4] [3]. This enhanced hepatic accumulation correlates with the high expression of cytochrome P450 enzymes and other deglycosylation systems in liver tissue [3] [11]. The prolonged hepatic retention of 7-deoxydoxorubicinone may contribute to dose-limiting hepatotoxicity observed in some patients receiving high-dose doxorubicin therapy.

Cardiac tissue accumulation of 7-deoxydoxorubicinone presents a complex pharmacological scenario with significant clinical implications. While the metabolite demonstrates lower cardiac uptake compared to doxorubicin, its prolonged tissue residence time contributes to cumulative cardiotoxicity [5] [6] [26]. Studies in P-glycoprotein knockout mice have demonstrated that 7-deoxydoxorubicinone accumulation in cardiac tissue increases substantially when efflux mechanisms are compromised [5] [6]. This finding suggests that cardiac-specific transport mechanisms play a crucial role in protecting against metabolite-induced cardiotoxicity.

Renal accumulation patterns reveal significant interspecies and interindividual variation, with 7-deoxydoxorubicinone demonstrating enhanced accumulation in proximal tubular cells [4] [6]. The metabolite exhibits preferential binding to renal cortical tissue, with concentrations exceeding those in medullary regions by 2-3 fold [4]. This differential distribution pattern may contribute to the dose-dependent nephrotoxicity observed in patients receiving intensive doxorubicin therapy, particularly when combined with other nephrotoxic agents.

Skeletal muscle represents a previously underrecognized site of 7-deoxydoxorubicinone accumulation, with recent studies demonstrating significant metabolite sequestration in this tissue [27] [28]. The metabolite shows variable accumulation patterns across different muscle groups, with higher concentrations observed in oxidative muscle fibers compared to glycolytic fibers [27] [28]. This tissue-specific accumulation may contribute to cancer-related cachexia and muscle wasting observed in patients receiving prolonged doxorubicin therapy.

Tumor tissue accumulation of 7-deoxydoxorubicinone demonstrates significant heterogeneity dependent on tumor type, vascularization, and drug resistance phenotype [4] [13]. Well-vascularized tumors show enhanced metabolite accumulation compared to poorly perfused solid tumors [4]. Additionally, tumors overexpressing multidrug resistance proteins demonstrate altered accumulation patterns, with some showing enhanced metabolite retention despite reduced parent drug accumulation [13] [15]. This differential accumulation pattern may contribute to the variable therapeutic responses observed in different tumor types.

Modulation of ABC Transporter Efficacy

The presence of 7-deoxydoxorubicinone significantly influences the functional efficacy of ATP-binding cassette transporters in cancer cells, creating complex pharmacological interactions that affect both drug resistance patterns and therapeutic outcomes. This metabolite acts as a competitive inhibitor for several ATP-binding cassette transporters while simultaneously serving as a substrate for others, resulting in altered efflux dynamics that can either enhance or diminish multidrug resistance phenotypes [16] [13] [15].

Competitive inhibition studies have demonstrated that 7-deoxydoxorubicinone can effectively compete with doxorubicin for P-glycoprotein binding sites, albeit with lower affinity than the parent compound [16] [13]. This competitive interaction results in enhanced intracellular accumulation of doxorubicin in P-glycoprotein-overexpressing cells when 7-deoxydoxorubicinone is present at sufficient concentrations [13] [15]. The inhibition constant for this interaction ranges from 1.2 to 2.8 micromolar, indicating that clinically relevant concentrations of the metabolite can influence P-glycoprotein function [16].

The modulatory effects of 7-deoxydoxorubicinone on multidrug resistance-associated protein 1 demonstrate tissue-specific variation dependent on local glutathione concentrations [16] [21]. In hepatic tissue, where glutathione levels are elevated, the metabolite enhances multidrug resistance-associated protein 1 activity through formation of glutathione conjugates [16]. Conversely, in tissues with lower glutathione concentrations, 7-deoxydoxorubicinone acts as a competitive inhibitor of multidrug resistance-associated protein 1-mediated efflux [21]. This dual modulatory effect contributes to the complex tissue distribution patterns observed for both parent drug and metabolite.

Breast cancer resistance protein efficacy is significantly affected by 7-deoxydoxorubicinone through allosteric modulation mechanisms [22] [23]. The metabolite binds to regulatory sites on breast cancer resistance protein, altering protein conformation and subsequently affecting substrate transport capacity [22]. This allosteric effect is particularly pronounced in cells expressing polymorphic variants of breast cancer resistance protein, where 7-deoxydoxorubicinone can either enhance or inhibit transporter function depending on the specific amino acid substitutions present [22] [23].

The coordinate modulation of multiple ATP-binding cassette transporters by 7-deoxydoxorubicinone creates synergistic effects that significantly impact overall drug resistance phenotypes [13] [24]. In cell lines expressing multiple resistance proteins, the metabolite can simultaneously inhibit some transporters while enhancing others, resulting in complex resistance patterns that cannot be predicted from individual transporter studies [13] [24]. This multifaceted modulation contributes to the heterogeneous therapeutic responses observed in clinical populations and may explain the partial efficacy of doxorubicin therapy in some resistant cancer types.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types